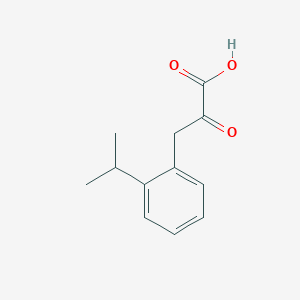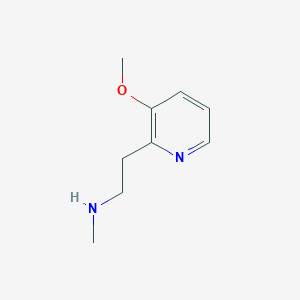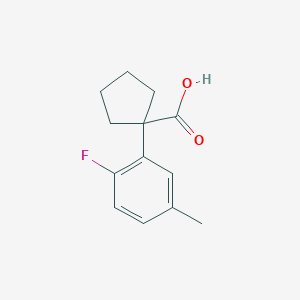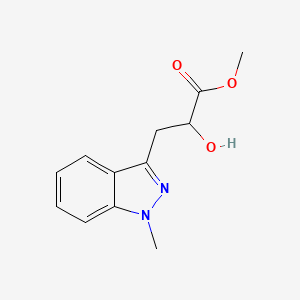
2-(2-aminoethyl)-1,3-thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminoethyl)-1,3-thiazol-5-amine is an organic compound characterized by a thiazole ring substituted with an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-aminoethyl)-1,3-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoethylamine hydrobromide with thiourea under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting any potential imine or nitrile functionalities to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, often in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, followed by nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
Chemistry: 2-(2-Aminoethyl)-1,3-thiazol-5-amine is used as a building block in the synthesis of more complex molecules. Its thiazole ring is a common motif in heterocyclic chemistry, making it valuable for creating new compounds with potential biological activity.
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring thiazole-containing molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism by which 2-(2-aminoethyl)-1,3-thiazol-5-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the thiazole ring can participate in π-π stacking or hydrophobic interactions.
類似化合物との比較
2-(2-Aminoethyl)-1,3-thiazole: Lacks the amino group at the 5-position, which can affect its reactivity and binding properties.
2-(2-Aminoethyl)-1,3-oxazole: Contains an oxygen atom in place of sulfur, leading to different electronic properties and reactivity.
2-(2-Aminoethyl)-1,3-imidazole: Features a nitrogen atom in the ring, which can alter its basicity and interaction with biological targets.
Uniqueness: 2-(2-Aminoethyl)-1,3-thiazol-5-amine is unique due to the presence of both an aminoethyl group and a thiazole ring, providing a versatile scaffold for chemical modifications. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C5H9N3S |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
2-(2-aminoethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C5H9N3S/c6-2-1-5-8-3-4(7)9-5/h3H,1-2,6-7H2 |
InChIキー |
KCXRGTZDMKHMBB-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=N1)CCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13527172.png)
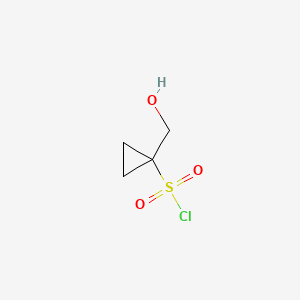
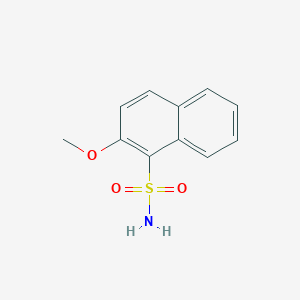
![Methyl 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13527184.png)

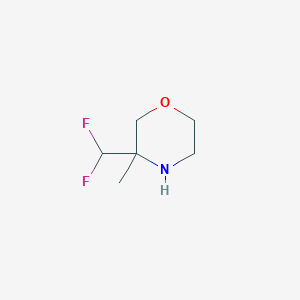

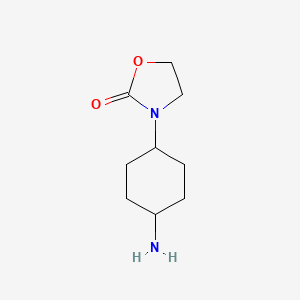
![3-{7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoicacidhydrochloride](/img/structure/B13527215.png)
